(Alphar)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
(Alphar)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
Brand Name:
Vulcanchem
CAS No.:
108104-79-6
VCID:
VC0013043
InChI:
InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1
SMILES:
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O
Molecular Formula:
C16H20N2O3
Molecular Weight:
288.34 g/mol
(Alphar)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
CAS No.: 108104-79-6
Main Products
VCID: VC0013043
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
CAS No. | 108104-79-6 |
---|---|
Product Name | (Alphar)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal |
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288.34 g/mol |
IUPAC Name | tert-butyl N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1 |
Standard InChIKey | OGFJDTNJMBRBML-GFCCVEGCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O |
Synonyms | (R)-tert-butyl 3-(1H-indol-3-yl)-1-oxopropan-2-ylcarbamate |
PubChem Compound | 13245624 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume